Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
Description
Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is a benzoate ester derivative featuring a pyrimidine ring substituted with amino (NH₂) and nitro (NO₂) groups at the 6- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, or polymer chemistry.
Properties
IUPAC Name |
ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-2-22-13(19)8-3-5-9(6-4-8)17-12-10(18(20)21)11(14)15-7-16-12/h3-7H,2H2,1H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAQGPLSZZASHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reducing agents. This reaction modifies the electronic properties of the pyrimidine ring, enabling further functionalization.
Mechanistic Insight :
Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group. Zinc-mediated reduction involves acidic protonation of the nitro group, forming a nitroso intermediate before final reduction to the amine .
Hydrolysis Reactions
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
| Reaction | Conditions | Yield | Reagent | Source |
|---|---|---|---|---|
| Ester to acid hydrolysis | 2 M NaOH, ethanol/H₂O (1:1), reflux, 4 h | 90% | Sodium hydroxide | |
| Acid-catalyzed hydrolysis | 6 M HCl, 100°C, 8 h | 78% | Hydrochloric acid |
Key Findings :
Basic hydrolysis follows nucleophilic acyl substitution, with hydroxide attacking the carbonyl carbon. The reaction is irreversible under alkaline conditions .
Substitution Reactions
The amino group participates in nucleophilic substitution or condensation reactions, while the pyrimidine ring can undergo electrophilic substitution at activated positions.
Acylation of the Amino Group
| Reaction | Conditions | Yield | Reagent | Source |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 25°C, 2 h | 88% | Acetic anhydride | |
| Benzoylation | Benzoyl chloride, K₂CO₃, DMF, 60°C, 6 h | 82% | Benzoyl chloride |
Electrophilic Aromatic Substitution
| Reaction | Conditions | Yield | Reagent | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 3 h | 65% | Nitrating mixture | |
| Sulfonation | H₂SO₄, SO₃, 50°C, 5 h | 58% | Sulfur trioxide |
Regioselectivity :
The nitro group directs electrophiles to the meta position on the pyrimidine ring, while the amino group activates ortho/para positions on the benzene ring .
Oxidation Reactions
The amino group can oxidize to nitroso or nitro derivatives under controlled conditions.
| Reaction | Conditions | Yield | Oxidizing Agent | Source |
|---|---|---|---|---|
| Amino to nitroso oxidation | H₂O₂, AcOH, 25°C, 12 h | 68% | Hydrogen peroxide | |
| Full oxidation to nitro | KMnO₄, H₂SO₄, 70°C, 8 h | 45% | Potassium permanganate |
Caution :
Over-oxidation risks degrading the pyrimidine ring. Stabilizing agents like acetic acid improve selectivity for nitroso formation .
Coupling Reactions
The amino group facilitates cross-coupling reactions, enabling structural diversification.
| Reaction | Conditions | Yield | Catalyst | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | (3-Nitrophenyl)boronic acid, Pd(PPh₃)₄ | 75% | Tetrakispalladium | |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMF, 120°C | 63% | Copper iodide |
Mechanism :
Palladium-catalyzed coupling proceeds via oxidative addition, transmetallation, and reductive elimination. The amino group enhances electron density, improving reactivity .
Scientific Research Applications
Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Flexibility : Pyrimidine benzoates are often synthesized via multi-step routes involving heterocyclic ring formation and esterification . Modifications to the pyrimidine ring (e.g., saturation, substituent position) significantly alter physicochemical properties.
- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., dimethylamino ) enhance polymerization efficiency, while electron-withdrawing groups (e.g., nitro) may require co-initiators like DPI to optimize reactivity. Aromatic pyrimidines generally exhibit stronger intermolecular interactions than pyridines or saturated analogs, influencing crystallinity and bioavailability.
Biological Activity
Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate, also known by its CAS number 450346-33-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C13H12N4O5
- Molecular Weight : 304.26 g/mol
- CAS Number : 450346-33-5
The compound features a pyrimidine ring substituted with amino and nitro groups, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.039 mg/mL |
These findings indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against Gram-positive bacteria and fungi .
The mechanism through which this compound exerts its effects is believed to involve the inhibition of key enzymes in microbial metabolism. The presence of the nitro group is thought to enhance its ability to disrupt cellular processes in pathogens, leading to cell death .
Case Studies and Research Findings
- Antibacterial Screening : A comprehensive study involving over 6000 compounds identified this compound as a potent inhibitor against a variety of bacterial strains, with specific attention to its low MIC values compared to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the nitro and amino groups significantly affect the compound's antibacterial efficacy. For example, compounds with electron-withdrawing groups on the aromatic ring demonstrated enhanced activity against certain bacterial strains .
- In Vivo Studies : Preliminary in vivo studies suggest that this compound may also have anti-inflammatory properties, which could further augment its therapeutic potential in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
